molecular formula C16H18BrClFNO B4230524 (5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride

(5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride

Cat. No. B4230524
M. Wt: 374.7 g/mol
InChI Key: YDRWQVQDUKHZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain. This compound has been shown to target specific pathways and receptors that are implicated in these diseases.
Biochemical and Physiological Effects:
Studies have shown that (5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells and reduce the formation of amyloid plaques in the brain. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using (5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride in lab experiments is its specificity for certain receptors and pathways, which allows for targeted studies. However, a limitation of this compound is its potential toxicity, which may require careful handling and dosing in experiments.

Future Directions

There are several future directions for research on (5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, research could explore the use of this compound in combination with other drugs for enhanced therapeutic effects. Finally, studies could focus on optimizing the synthesis method and developing new analogues of this compound for improved efficacy and reduced toxicity.
In conclusion, (5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride is a promising compound for scientific research due to its potential use in the treatment of various diseases. Its specificity for certain receptors and pathways, as well as its biochemical and physiological effects, make it a valuable tool for targeted studies. However, careful handling and dosing may be required due to its potential toxicity. Further research is needed to fully explore the therapeutic potential of this compound and its analogues.

Scientific Research Applications

(5-bromo-2-ethoxybenzyl)(4-fluorobenzyl)amine hydrochloride has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that this compound has the ability to inhibit the growth of cancer cells and prevent the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.

properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO.ClH/c1-2-20-16-8-5-14(17)9-13(16)11-19-10-12-3-6-15(18)7-4-12;/h3-9,19H,2,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRWQVQDUKHZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.